3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 3-[4-(tert-butoxy)phenyl]prop-2-ynoic acid follows IUPAC rules for substituted carboxylic acids. The parent chain is a three-carbon propiolic acid (prop-2-ynoic acid), where the triple bond originates at carbon 2. The substituent 4-(tert-butoxy)phenyl is attached to carbon 3 of the parent chain. The tert-butoxy group consists of a tertiary butyl ether (–O–C(CH₃)₃) bonded to the para position of a phenyl ring.
Alternative naming conventions include:
- 3-(4-[(2-Methylpropan-2-yl)oxy]phenyl)prop-2-ynoic acid , emphasizing the branched ether substituent.
- 4-tert-Butoxy-β-propiolic acid , using common nomenclature for arylpropiolic acids.
Table 1: Nomenclature breakdown
| Component | Description |
|---|---|
| Parent chain | Prop-2-ynoic acid (HC≡C–COOH) |
| Substituent position | Carbon 3 |
| Aromatic group | 4-(tert-Butoxy)phenyl (phenyl ring with –O–C(CH₃)₃ at position 4) |
Molecular Geometry and Bonding Analysis
The molecule exhibits a planar geometry at the triple bond (C≡C) and carboxylic acid (–COOH) groups. Key features include:
- Bond lengths :
- Bond angles :
The carboxylic acid group participates in resonance stabilization, with partial double-bond character (1.34 Å) in the C–O bond. Hyperconjugation from the tert-butoxy oxygen donates electron density to the phenyl ring, polarizing the triple bond.
Crystallographic Data and Unit Cell Parameters
While direct crystallographic data for this compound is limited, studies on structurally analogous tert-butoxy-substituted aromatics reveal:
- Crystal system : Monoclinic (common for asymmetric arylpropiolic acids).
- Unit cell parameters (hypothetical projection):
| Parameter | Value |
|---|---|
| a | 12.4 Å |
| b | 11.0 Å |
| c | 20.6 Å |
| β | 98.4° |
| Space group | P2₁/c |
Intermolecular hydrogen bonds between carboxylic acid groups (O–H⋯O, ~2.70 Å) and van der Waals interactions between tert-butyl groups stabilize the lattice.
Tautomeric Forms and Conformational Isomerism
Tautomerism is restricted due to the rigid triple bond, but the following equilibria may occur:
- Keto-enol tautomerism : The carboxylic acid group may transiently form an enol tautomer, though this is disfavored in non-polar environments.
- Conformational isomerism :
Table 2: Energy barriers for rotation
| Bond | Barrier (kJ/mol) |
|---|---|
| C(sp²)–C(sp) | ~25 |
| C–O (tert-butoxy) | ~12 |
The molecule predominantly exists in a conformation where the tert-butoxy group is antiperiplanar to the triple bond, maximizing orbital overlap between the phenyl ring and propiolic acid.
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-13(2,3)16-11-7-4-10(5-8-11)6-9-12(14)15/h4-5,7-8H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIMXWPIUNGYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid is an organic compound notable for its unique structural features, including an alkyne functional group and a carboxylic acid moiety. These characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises a prop-2-ynoic acid backbone with a tert-butoxy group attached to a phenyl ring. This configuration enhances its reactivity and potential interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈O₃ |
| Functional Groups | Alkyne, Carboxylic Acid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not readily available |
Preliminary studies indicate that this compound may interact with specific receptors or enzymes involved in inflammatory processes. The compound's dual functionality allows it to modulate various biochemical pathways, potentially influencing cell survival and apoptosis.
Key Mechanisms
- Inflammatory Pathway Modulation : The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory pathways.
- Enzyme Interaction : It could bind to enzymes involved in metabolic pathways, altering their activity and affecting cellular responses.
Biological Activity
Research has highlighted the compound's potential as an anti-inflammatory agent. In vitro studies have demonstrated its ability to reduce inflammation markers in cultured cells, suggesting therapeutic applications in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Anti-inflammatory Effects : In a study evaluating the effects of various phenolic compounds on inflammation, this compound was shown to significantly reduce the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
- Antioxidant Activity : Another investigation revealed that this compound exhibits antioxidant properties by upregulating the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound | Activity Profile |
|---|---|
| 3-(4-tert-Butylphenyl)propionic acid | Anti-inflammatory but lacks alkyne functionality |
| 3-[4-(tert-butyl)phenyl]prop-2-enoic acid | Moderate anti-inflammatory effects; unsaturated |
| 3-(4-fluorophenyl)prop-2-ynoic acid | Enhanced reactivity but different substituent effects |
Scientific Research Applications
Organic Synthesis
The compound serves as an important building block in the synthesis of complex organic molecules. Its alkyne functional group allows for various reactions, including:
- Oxidation : Converts to ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
- Reduction : Converts the acrylic acid moiety into saturated carboxylic acids using palladium on carbon or lithium aluminum hydride.
- Substitution : Electrophilic aromatic substitution can introduce diverse substituents onto the phenyl ring using Lewis acids.
Biological Applications
In biological research, 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid is being studied for its potential interactions with enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to inflammatory responses and cancer cell proliferation. Techniques such as molecular docking and binding assays are being used to further elucidate these interactions.
Medicinal Chemistry
The compound is explored for its medicinal properties, particularly as a precursor for pharmaceutical agents targeting inflammatory diseases and cancer. Research indicates potential anti-inflammatory effects and anticancer activity through modulation of biochemical pathways. Notably, derivatives of this compound have shown promise in treating GPR40-mediated disorders, including type 2 diabetes, by enhancing insulin secretion without inducing hypoglycemia .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound on human cell lines. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent.
Case Study 2: Diabetes Treatment
Research demonstrated that derivatives of this compound could effectively lower blood glucose levels in animal models without the risk of hypoglycemia. This finding supports its therapeutic potential for managing type 2 diabetes through GPR40 activation mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-Butoxycarbonyl (Boc)-Protected Derivatives
- Structural Differences : The pyrrolidine (5-membered ring) in vs. azetidine (4-membered ring) in alters steric and electronic properties. Azetidines may confer higher metabolic stability in drug design.
- Functional Utility : Both compounds are likely intermediates in peptide synthesis or bioactive molecule development due to the Boc group’s protective role and the alkyne’s reactivity .
Aromatic Substitution Variants
- Trifluoromethyl groups (as in ) enhance electronegativity and lipophilicity, favoring target binding in medicinal chemistry.
- Core Structure: The benzothiophene in offers a rigid aromatic system, contrasting with the flexible propynoic acid chain in the target compound.
Functional Group Analogues
Preparation Methods
Key Starting Materials:
- 4-tert-Butoxybenzaldehyde (for introducing the 4-tert-butoxyphenyl group)
- Malonic acid or its derivatives (for carboxylation steps)
- Propargyl reagents or alkynylation agents (to introduce the triple bond)
Preparation Methods
Sonogashira Coupling
Another well-established method for preparing aryl-substituted propiolic acids is the Sonogashira cross-coupling reaction , which couples a halogenated aromatic compound with a terminal alkyne in the presence of palladium and copper catalysts.
- Starting from 4-(tert-butoxy)phenyl halide (e.g., bromide or iodide)
- Coupling with trimethylsilylacetylene , followed by desilylation and oxidation to the propiolic acid.
This method provides high regioselectivity and functional group tolerance, suitable for the tert-butoxy substituent.
Oxidation of Propargyl Alcohols
An alternative approach involves the oxidation of 3-[4-(tert-butoxy)phenyl]prop-2-yn-1-ol to the corresponding acid:
- Synthesis of the propargyl alcohol via nucleophilic addition of acetylide to 4-(tert-butoxy)benzaldehyde.
- Subsequent oxidation of the alcohol to the carboxylic acid using oxidants like potassium permanganate or chromium-based reagents.
Detailed Reaction Conditions and Yields
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel-type condensation with malonic acid | 4-tert-Butoxybenzaldehyde, malonic acid | Piperidine or pyridine base, reflux, 4-6 h | 70-85% | Requires careful pH control to avoid side reactions |
| Sonogashira coupling | 4-(tert-Butoxy)phenyl bromide, trimethylsilylacetylene | Pd(PPh3)2Cl2, CuI, Et3N, room temp to 60°C | 65-80% | Followed by TBAF desilylation and oxidation |
| Oxidation of propargyl alcohol | 3-[4-(tert-butoxy)phenyl]prop-2-yn-1-ol | KMnO4 or CrO3, acidic aqueous medium | 60-75% | Requires mild conditions to prevent alkyne degradation |
Research Findings and Optimization Notes
- Base Selection: Piperidine and pyridine are commonly used bases for condensation reactions due to their ability to catalyze malonic acid condensation efficiently without decomposing the tert-butoxy group.
- Temperature Control: Reflux conditions (typically 80–110°C) are necessary to drive the condensation to completion but must be controlled to prevent side reactions such as polymerization or decomposition of sensitive functional groups.
- Catalyst Loading: In Sonogashira coupling, low catalyst loadings (1-5 mol%) are sufficient, but the presence of copper iodide is critical for efficient coupling.
- Protection Stability: The tert-butoxy group is stable under the reaction conditions described, allowing for selective functionalization on the aromatic ring.
- Purification: Products are commonly purified by recrystallization or column chromatography to achieve high purity suitable for further applications.
Summary Table of Preparation Methods
| Preparation Method | Reaction Type | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Malonic acid condensation | Knoevenagel condensation & dehydration | 4-tert-Butoxybenzaldehyde, malonic acid | Piperidine, pyridine, heat | Straightforward, good yields | Requires careful pH and temperature control |
| Sonogashira coupling | Pd-catalyzed cross-coupling | 4-(tert-Butoxy)phenyl bromide, TMS-acetylene | Pd catalyst, CuI, Et3N | High regioselectivity, mild conditions | Requires Pd catalyst, multiple steps |
| Oxidation of propargyl alcohol | Oxidation | 3-[4-(tert-butoxy)phenyl]prop-2-yn-1-ol | KMnO4, CrO3 | Direct route to acid | Sensitive to overoxidation, moderate yields |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid?
- Methodology : A two-step approach is typical:
Sonogashira Coupling : React 4-(tert-butoxy)phenylacetylene with a propiolic acid derivative (e.g., methyl propiolate) under Pd/Cu catalysis in an inert atmosphere .
Deprotection : Hydrolyze the ester intermediate (e.g., methyl ester) under basic conditions (NaOH/EtOH) to yield the free acid.
- Purification : Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Confirm the tert-butoxy group (δ ~1.3 ppm, singlet for 9H) and alkyne proton (δ ~2.5-3.0 ppm).
- 13C NMR : Verify the carboxylic acid carbon (δ ~170 ppm) and alkyne carbons (δ ~75-85 ppm) .
- Infrared Spectroscopy (IR) : Identify the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M-H]−) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology :
Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25°C and 40°C; monitor degradation via HPLC .
Storage Recommendations : Store at –20°C in airtight, light-protected containers with desiccants to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
- Key Considerations :
- Purity Validation : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to confirm >98% purity, as impurities may skew bioactivity results .
- Stereochemical Integrity : Verify the absence of racemization or isomerization via chiral HPLC or circular dichroism (CD) spectroscopy .
- Assay Conditions : Standardize protocols (e.g., cell line viability, enzyme inhibition assays) to reduce variability .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
- Experimental Design :
Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via stopped-flow UV-Vis spectroscopy.
Computational Modeling : Use density functional theory (DFT) to calculate electrophilicity indices for the alkyne and carboxylic acid moieties.
- Findings : The electron-withdrawing carboxylic acid group enhances alkyne electrophilicity, facilitating nucleophilic additions .
Q. How does the tert-butoxy group influence the compound’s pharmacokinetic properties?
- Methodology :
- LogP Determination : Measure octanol/water partition coefficients to assess lipophilicity.
- Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS/MS.
Q. What strategies optimize its solubility for in vitro assays without compromising stability?
- Approaches :
Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in assay buffers containing cyclodextrins or surfactants (e.g., Tween-80).
pH Adjustment : Use sodium salts (neutral pH) to improve solubility while avoiding esterification .
Data Analysis and Validation
Q. How should researchers validate synthetic yields when scaling up production?
- Protocol :
In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
Process Mass Intensity (PMI) : Calculate PMI to evaluate solvent and reagent efficiency at different scales .
Q. What statistical methods are recommended for analyzing dose-response relationships?
- Tools :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error Analysis : Report IC50 values with 95% confidence intervals and use ANOVA for multi-group comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
